Anacetrapib

Catalog No.
S548849
CAS No.
875446-37-0
M.F
C30H25F10NO3
M. Wt
637.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Anacetrapib

CAS Number

875446-37-0

Product Name

Anacetrapib

IUPAC Name

(4S,5R)-5-[3,5-bis(trifluoromethyl)phenyl]-3-[[2-(4-fluoro-2-methoxy-5-propan-2-ylphenyl)-5-(trifluoromethyl)phenyl]methyl]-4-methyl-1,3-oxazolidin-2-one

Molecular Formula

C30H25F10NO3

Molecular Weight

637.5 g/mol

InChI

InChI=1S/C30H25F10NO3/c1-14(2)22-11-23(25(43-4)12-24(22)31)21-6-5-18(28(32,33)34)9-17(21)13-41-15(3)26(44-27(41)42)16-7-19(29(35,36)37)10-20(8-16)30(38,39)40/h5-12,14-15,26H,13H2,1-4H3/t15-,26-/m0/s1

InChI Key

MZZLGJHLQGUVPN-HAWMADMCSA-N

SMILES

CC1C(OC(=O)N1CC2=C(C=CC(=C2)C(F)(F)F)C3=CC(=C(C=C3OC)F)C(C)C)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

anacetrapib, MK 0859, MK-0859, MK0859

Canonical SMILES

CC1C(OC(=O)N1CC2=C(C=CC(=C2)C(F)(F)F)C3=CC(=C(C=C3OC)F)C(C)C)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F

Isomeric SMILES

C[C@H]1[C@H](OC(=O)N1CC2=C(C=CC(=C2)C(F)(F)F)C3=CC(=C(C=C3OC)F)C(C)C)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F

Description

The exact mass of the compound Anacetrapib is 637.16748 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Oxazolidinones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

CETP Inhibition and HDL Increase

  • Anacetrapib works by inhibiting CETP, a protein responsible for transporting cholesterol esters between lipoproteins. By inhibiting CETP, anacetrapib increases levels of high-density lipoprotein (HDL), also known as "good cholesterol" []. This effect has been extensively studied in clinical trials to assess its potential for reducing cardiovascular risk factors [].

Understanding CETP's Role in Cholesterol Metabolism

  • Research with Anacetrapib has helped scientists understand the role of CETP in cholesterol metabolism. By studying how CETP inhibition affects various types of lipoproteins and their interactions, researchers gain insights into potential therapeutic targets for managing dyslipidemia (abnormal cholesterol levels) [].

Investigating Efficacy and Safety in Cardiovascular Disease Prevention

  • Large-scale clinical trials involving Anacetrapib have explored its potential in preventing cardiovascular disease (CVD) in high-risk patients. These studies provide valuable data on the drug's efficacy and safety profile for this specific application. However, some trials haven't shown a significant reduction in cardiovascular events, leading to ongoing research to determine its optimal use in CVD management.

Anacetrapib is a potent inhibitor of cholesteryl ester transfer protein (CETP), a key player in lipid metabolism that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL). By inhibiting CETP, anacetrapib effectively increases HDL cholesterol levels while reducing LDL cholesterol levels and triglycerides. This compound is part of a class of drugs known as CETP inhibitors, which have been investigated for their potential to reduce cardiovascular risk by improving lipid profiles in patients with dyslipidemia .

Anacetrapib works by inhibiting CETP, thereby reducing the transfer of cholesterol esters from HDL (high-density lipoprotein, "good cholesterol") to LDL (low-density lipoprotein, "bad cholesterol") []. This mechanism has the potential to:

  • Increase HDL levels, which promote cholesterol efflux from peripheral tissues back to the liver for excretion.
  • Decrease LDL levels, reducing the deposition of cholesterol in arteries and preventing plaque formation.

Anacetrapib operates primarily through the inhibition of CETP, leading to alterations in the lipid composition of various lipoproteins. The mechanism involves preventing the exchange of cholesteryl esters and triglycerides between HDL and apoB-containing lipoproteins. This inhibition results in increased HDL cholesterol and decreased LDL cholesterol and triglyceride levels in the circulation. In clinical studies, anacetrapib has demonstrated its ability to enhance the fractional catabolic rate of VLDL triglycerides, indicating improved clearance from the bloodstream .

The biological activity of anacetrapib has been extensively studied, particularly its effects on lipid metabolism. Clinical trials have shown that anacetrapib significantly raises HDL cholesterol levels while lowering LDL cholesterol and triglycerides. For instance, one study reported a reduction in triglyceride levels by approximately 6.8% when administered at a dosage of 100 mg per day. Additionally, anacetrapib has been associated with a lower risk of myocardial infarction in patients with atherosclerotic vascular disease, highlighting its potential cardiovascular protective effects .

Anacetrapib has been primarily explored for its applications in treating dyslipidemia and reducing cardiovascular risk. Its ability to modify lipid profiles makes it a candidate for adjunctive therapy in patients already on statin treatment. Although it has shown promise in clinical trials, further studies are necessary to fully establish its efficacy and safety profile before it can be widely adopted in clinical practice .

Anacetrapib belongs to a class of CETP inhibitors that includes several other compounds. Here is a comparison highlighting its uniqueness:

CompoundMechanismEffects on HDLEffects on LDLClinical Status
AnacetrapibCETP inhibitionIncreasesDecreasesPhase 3 trials
TorcetrapibCETP inhibitionIncreasesDecreasesDiscontinued due to adverse effects
EvacetrapibCETP inhibitionIncreasesDecreasesPhase 3 trials
DalcetrapibCETP inhibitionModest increaseNo changeLimited efficacy reported

Anacetrapib is distinguished from these compounds by its robust efficacy in raising HDL cholesterol while maintaining a favorable safety profile compared to torcetrapib, which was withdrawn due to serious adverse cardiovascular events. Its ongoing evaluation in clinical trials positions it as a potentially safer alternative within this drug class .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

8.8

Hydrogen Bond Acceptor Count

13

Exact Mass

637.16747528 g/mol

Monoisotopic Mass

637.16747528 g/mol

Heavy Atom Count

44

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

P7T269PR6S

Drug Indication

Investigated for use/treatment in hyperlipidemia.
Prevention of cardiovascular events in patients with hypercholesterolaemia, Treatment of hypercholesterolaemia

Pharmacology

Anacetrapib is a cholesteryl ester transfer protein (CETP) inhibitor with hypocholesterolemic properties. Anacetrapib reduces the transfer of cholesteryl ester from HDL to LDL and/or VLDL thereby, producing an increase in serum HDL-cholesterol levels and a decrease in serum LDL-cholesterol levels. This agent has not yet been shown to reduce deaths associated with hypercholesterolemia.

MeSH Pharmacological Classification

Anticholesteremic Agents

KEGG Target based Classification of Drugs

Transporters
Other transporters
Channels and pores (TC:1)
CETP [HSA:1071] [KO:K16835]

Other CAS

875446-37-0

Wikipedia

Anacetrapib

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15
1: Krishna R, Stypinski D, Ali M, Garg A, Cote J, Maes A, Degroot B, Liu Y, Li S, Connolly SM, Wagner JA, Stoch SA. Lack of a meaningful effect of anacetrapib on the pharmacokinetics and pharmacodynamics of warfarin in healthy subjects. Br J Clin Pharmacol. 2012 Jul;74(1):116-24. doi: 10.1111/j.1365-2125.2012.04171.x. PubMed PMID: 22243494.
2: Hooper AJ, Burnett JR. Anacetrapib, a cholesteryl ester transfer protein inhibitor. Expert Opin Investig Drugs. 2012 Jan;21(1):103-9. Epub 2011 Dec 22. PubMed PMID: 22191425.
3: Krauss RM, Wojnooski K, Orr J, Geaney JC, Pinto CA, Liu Y, Wagner JA, Luk JM, Johnson-Levonas AO, Anderson MS, Dansky HM. Changes in lipoprotein subfraction concentration and composition in healthy individuals treated with the CETP inhibitor anacetrapib. J Lipid Res. 2012 Mar;53(3):540-7. Epub 2011 Dec 17. PubMed PMID: 22180633; PubMed Central PMCID: PMC3276477.
4: Gutstein DE, Krishna R, Johns D, Surks HK, Dansky HM, Shah S, Mitchel YB, Arena J, Wagner JA. Anacetrapib, a novel CETP inhibitor: pursuing a new approach to cardiovascular risk reduction. Clin Pharmacol Ther. 2012 Jan;91(1):109-22. doi: 10.1038/clpt.2011.271. Epub 2011 Nov 30. Review. PubMed PMID: 22130116.
5: Aperis G, Paliouras C, Tsampikaki E, Papakonstantinou N, Alivanis P. Anacetrapib: a new weapon against dyslipidemia. Curr Clin Pharmacol. 2011 Nov;6(4):227-35. Review. PubMed PMID: 22082322.
6: Krishna R, Stypinski D, Ali M, Garg A, Gendrano IN 3rd, Maes A, DeGroot B, Liu Y, Li S, Connolly SM, Wagner JA, Stoch SA. Lack of an effect of anacetrapib on the pharmacokinetics of digoxin in healthy subjects. Biopharm Drug Dispos. 2011 Dec;32(9):525-9. doi: 10.1002/bdd.776. PubMed PMID: 22031172.
7: Dansky HM, Bloomfield D, Gibbons P, Liu S, Sisk CM, Tribble D, McKenney JM, Littlejohn TW 3rd, Mitchel Y. Efficacy and safety after cessation of treatment with the cholesteryl ester transfer protein inhibitor anacetrapib (MK-0859) in patients with primary hypercholesterolemia or mixed hyperlipidemia. Am Heart J. 2011 Oct;162(4):708-16. Epub 2011 Sep 1. PubMed PMID: 21982664.
8: Castro-Perez J, Briand F, Gagen K, Wang SP, Chen Y, McLaren DG, Shah V, Vreeken RJ, Hankemeier T, Sulpice T, Roddy TP, Hubbard BK, Johns DG. Anacetrapib promotes reverse cholesterol transport and bulk cholesterol excretion in Syrian golden hamsters. J Lipid Res. 2011 Nov;52(11):1965-73. Epub 2011 Aug 14. PubMed PMID: 21841206; PubMed Central PMCID: PMC3196228.
9: Smith CJ, Ali A, Hammond ML, Li H, Lu Z, Napolitano J, Taylor GE, Thompson CF, Anderson MS, Chen Y, Eveland SS, Guo Q, Hyland SA, Milot DP, Sparrow CP, Wright SD, Cumiskey AM, Latham M, Peterson LB, Rosa R, Pivnichny JV, Tong X, Xu SS, Sinclair PJ. Biphenyl-substituted oxazolidinones as cholesteryl ester transfer protein inhibitors: modifications of the oxazolidinone ring leading to the discovery of anacetrapib. J Med Chem. 2011 Jul 14;54(13):4880-95. Epub 2011 Jun 17. PubMed PMID: 21682257.
10: Jialal I, Kaur J. The cholesterol ester transfer protein inhibitor, anacetrapib. Curr Opin Lipidol. 2011 Jun;22(3):245-6. Erratum in: Curr Opin Lipidol. 2011 Aug;22(4):326. PubMed PMID: 21562390.

Explore Compound Types